2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Advanced Synthesis and Application
2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Advanced Synthesis and Application
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, in particular, offers a rigid, lipophilic, and metabolically stable isostere for various carbocyclic and heterocyclic rings. 2-(4,4-Difluorocyclohexyl)acetic acid (CAS 915030-40-9) has emerged as a critical building block in this domain. Its utility is prominently demonstrated in the synthesis of selective Janus kinase (JAK) inhibitors, a class of therapeutics revolutionizing the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4] This guide provides an in-depth technical overview of its synthesis, characterization, and application, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4,4-Difluorocyclohexyl)acetic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 915030-40-9 | [5] |
| Molecular Formula | C₈H₁₂F₂O₂ | [5] |
| Molecular Weight | 178.18 g/mol | [5] |
| IUPAC Name | 2-(4,4-difluorocyclohexyl)acetic acid | [5] |
| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | [6] |
| XLogP (Predicted) | 1.9 | [5] |
Strategic Synthesis Pathway
A robust and scalable synthesis of 2-(4,4-Difluorocyclohexyl)acetic acid can be envisioned through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This pathway leverages the classical Reformatsky reaction, followed by a straightforward ester hydrolysis.
Caption: Proposed synthetic pathway for 2-(4,4-Difluorocyclohexyl)acetic acid.
Step 1: Reformatsky Reaction - Synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate
The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc. In this case, the organozinc reagent, or 'Reformatsky enolate', is prepared in situ from ethyl bromoacetate and zinc dust. A key advantage of this method is that the organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, preventing undesired side reactions with the ester functionality.
Experimental Protocol:
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Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen) to ensure anhydrous conditions.
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Reaction Initiation: To the zinc dust, add a small crystal of iodine and a minimal amount of anhydrous tetrahydrofuran (THF).
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Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the activated zinc suspension. The reaction is typically initiated with gentle heating.
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Reaction Progression: After the initial exothermic reaction subsides, the reaction mixture is maintained at reflux for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product, ethyl 2-(4,4-difluorocyclohexyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Saponification - Synthesis of 2-(4,4-Difluorocyclohexyl)acetic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is generally preferred over acid-catalyzed hydrolysis as it is an irreversible process, leading to higher yields.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(4,4-difluorocyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water.
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Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution. The reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up and Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid.
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Isolation and Purification: The resulting precipitate, 2-(4,4-difluorocyclohexyl)acetic acid, is collected by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white solid.
Spectroscopic Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 1.50-2.20 (m, 9H, cyclohexyl protons), 2.35 (d, 2H, -CH₂-COOH), 10.0-12.0 (br s, 1H, -COOH) |
| ¹³C NMR | δ (ppm): ~30-35 (cyclohexyl CH₂), ~40 (cyclohexyl CH), ~42 (-CH₂-COOH), ~122 (t, J ≈ 240 Hz, -CF₂-), ~178 (-COOH) |
| IR (cm⁻¹) | ~2930 (C-H stretch), ~2860 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend), ~1200-1300 (C-O stretch, O-H bend), ~1100 (C-F stretch) |
| MS (EI) | m/z: 178 (M⁺), 159 (M⁺ - F), 133 (M⁺ - COOH), 113 |
Note: The predicted chemical shifts in NMR are based on the known spectra of cyclohexaneacetic acid, with expected downfield shifts for carbons and protons adjacent to the fluorine-bearing carbon. The triplet in the ¹³C NMR for the CF₂ carbon is due to carbon-fluorine coupling. The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, a strong carbonyl absorption, and C-F stretching vibrations.
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
2-(4,4-Difluorocyclohexyl)acetic acid is a valuable building block in the synthesis of complex pharmaceutical agents. A notable application is in the preparation of selective Janus kinase (JAK) inhibitors, such as Filgotinib (GLPG0634). JAK inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammatory and autoimmune responses.[2][3][4]
Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib and related compounds often involves the coupling of a heterocyclic core with side chains that fine-tune the molecule's selectivity and pharmacokinetic profile. The 4,4-difluorocyclohexyl group, introduced via intermediates derived from 2-(4,4-difluorocyclohexyl)acetic acid, plays a crucial role in enhancing the metabolic stability and potency of the final drug substance.
Caption: General workflow illustrating the use of the title compound in JAK inhibitor synthesis.
Conclusion
2-(4,4-Difluorocyclohexyl)acetic acid is a strategically important building block for modern drug discovery, offering a unique combination of properties conferred by its difluorinated carbocyclic scaffold. The synthetic pathway outlined in this guide, based on established and reliable organic reactions, provides a clear and actionable route for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated intermediates is set to expand, making a thorough understanding of their synthesis and properties essential for researchers in the pharmaceutical sciences.
References
-
NROChemistry. Reformatsky Reaction. [Link]
-
MySkinRecipes. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]
- Google Patents. Filgotinib synthetic method - CN104987333A.
-
PubChem. Cyclohexaneacetic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
-
ResearchGate. FT-IR spectrum of the acetic acid | Download Scientific Diagram. [Link]
-
PubChemLite. 2-(4,4-difluorocyclohexyl)acetic acid. [Link]
-
NIST WebBook. Acetic acid. [Link]
-
NIST WebBook. Difluoroacetic acid. [Link]
-
MySkinRecipes. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]
- Google Patents. Preparation method of 4,4-difluorocyclohexanecarboxylic acid - CN105061188A.
- Google Patents. Method for preparing difluoroacetic acid - US9120740B2.
-
Scribd. Atr Ft-Ir Imaging of Acetic Acid | PDF | Infrared Spectroscopy. [Link]
-
PubMed. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. [Link]
- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid - US8835679B2.
-
NIST WebBook. 2,4-D. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Google Patents.
-
Thieme Chemistry. 4. 13C NMR Spectroscopy. [Link]
-
PubMed Central. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. [Link]
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)
-
PubMed Central. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. [Link]
-
ResearchGate. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
Fluoropharm. 915030-40-9 | 2-(4,4-difluorocyclohexyl)acetic acid. [Link]
-
MDPI. Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. [Link]
-
PubMed Central. JAK inhibitors and black box warnings: what is the future for JAK inhibitors? [Link]
-
PubMed Central. JAK inhibitors in dermatology: the promise of a new drug class. [Link]
-
ResearchGate. JAK inhibitors in the treatment of atopic dermatitis | Request PDF. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
PubChem. 2-(2,4-Difluorophenoxy)acetic acid. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) [hmdb.ca]
- 2. 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4,4-Difluorocyclohexyl)acetic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
